7-Hydroxy-5-methoxy-4-methylphthalide
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Overview
Description
7-Hydroxy-5-methoxy-4-methylphthalide is a phthalide compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of hydroxy, methoxy, and methyl groups attached to a phthalide core, which is a bicyclic structure consisting of a benzene ring fused to a lactone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methoxy-4-methylphthalide can be achieved through several synthetic routes. One common method involves the reaction of appropriate substituted phthalic anhydrides with methanol and subsequent hydrolysis. Another approach includes the use of endophytic fungi such as Penicillium crustosum, which can produce this compound through biotransformation processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using specific strains of fungi. The fermentation medium is optimized with organic acids and other additives to enhance the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-5-methoxy-4-methylphthalide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the lactone ring to a more reactive form.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
7-Hydroxy-5-methoxy-4-methylphthalide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential role in plant-microbe interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methoxy-4-methylphthalide involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 5-Hydroxy-7-methoxy-4-methylphthalide
- 5,7-Dihydroxyphthalide
- 5-Methoxy-7-hydroxy-phthalide
Comparison: 7-Hydroxy-5-methoxy-4-methylphthalide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-6-4-14-10(12)9(6)7(11)3-8(5)13-2/h3,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIJHSDKVUVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1COC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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